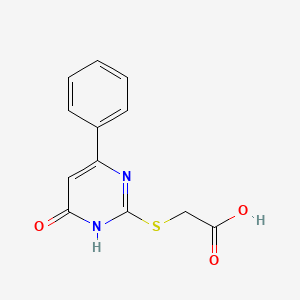

(4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-acetic acid

Beschreibung

Historical Context and Discovery

The compound (4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid emerged as a derivative of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic molecules historically synthesized via the Biginelli reaction . First reported by Pietro Biginelli in 1891, this multicomponent reaction combines aldehydes, β-ketoesters, and urea under acidic conditions to form DHPM scaffolds. While the parent DHPM structure lacks the sulfanyl-acetic acid substituent, modern synthetic modifications—such as post-cyclization functionalization—enabled the introduction of thioether and carboxylic acid groups at specific positions. The targeted compound likely originated from such efforts, where 2-mercapto-pyrimidinone intermediates were alkylated with bromoacetic acid derivatives to install the sulfanyl-acetic acid moiety. Although its exact first synthesis date remains undocumented, its structural lineage aligns with advancements in DHPM derivatization for pharmaceutical exploration in the late 20th century.

Nomenclature Systems and Standardization

The compound adheres to systematic and non-systematic naming conventions:

- IUPAC Name : 2-[(6-Oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid.

- Breakdown :

- Core: 6-Oxo-4-phenyl-1H-pyrimidine (a dihydropyrimidinone with a phenyl group at C4).

- Substituent: Sulfanyl group (-S-) at C2, linked to acetic acid.

- Breakdown :

- Common Synonyms :

- CAS Registry Number : 67466-26-6.

Table 1: Nomenclature Comparison

| System | Designation |

|---|---|

| IUPAC | 2-[(6-Oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid |

| CAS | 67466-26-6 |

| Common | MFCD28125469, SCHEMBL11887756 |

IUPAC Classification and Alternative Designations

The IUPAC name reflects strict positional numbering and functional group prioritization:

- Parent heterocycle : Pyrimidinone (pyrimidine with a ketone at C6).

- Substituents :

- Phenyl at C4.

- Sulfanyl-acetic acid at C2.

Alternative designations include:

- Linear notations : SMILES string

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)O. - InChIKey : NVFIGQYDZXKAEK-UHFFFAOYSA-N.

Table 2: Molecular Identity

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₁₀N₂O₃S |

| Molecular weight | 262.29 g/mol |

| Exact mass | 262.041213 Da |

| Topological polar SA | 90.8 Ų |

Molecular Registry Information and Identifiers

The compound is cataloged across major chemical databases:

- PubChem CID : 135449775.

- ChemSpider ID : 645983.

- ECHA InfoCard : DTXSID40353385.

- Synonym Cross-References : CHEMBL1305397, HMS1588C14.

Table 3: Registry Identifiers

| Database | Identifier |

|---|---|

| PubChem | 135449775 |

| ChemSpider | 645983 |

| CAS | 67466-26-6 |

| ECHA | DTXSID40353385 |

Position in Heterocyclic Chemistry Literature

As a dihydropyrimidinone derivative , this compound occupies a niche in heterocyclic chemistry due to:

- Structural modularity : The C2 sulfanyl-acetic acid group introduces polarity and hydrogen-bonding capacity, distinguishing it from simpler DHPMs.

- Pharmacophore potential : DHPMs are explored for calcium channel modulation, antiviral activity, and enzyme inhibition. The acetic acid moiety may enhance solubility or target binding in drug design.

- Synthetic utility : Serves as an intermediate for further functionalization (e.g., amidation, esterification) to optimize bioactivity.

The compound’s hybrid structure—merging a dihydropyrimidinone core with a thioether-linked carboxylic acid—exemplifies efforts to balance lipophilic and hydrophilic properties in medicinal chemistry. Its inclusion in databases like PubChem underscores its relevance in high-throughput screening and structure-activity relationship (SAR) studies.

Eigenschaften

IUPAC Name |

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c15-10-6-9(8-4-2-1-3-5-8)13-12(14-10)18-7-11(16)17/h1-6H,7H2,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFIGQYDZXKAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353385 | |

| Record name | (4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67466-26-6 | |

| Record name | (4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-acetic acid, with the molecular formula CHNOS, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyrimidine ring substituted with a phenyl group and a sulfanyl-acetic acid moiety, which may contribute to its pharmacological properties.

- Molecular Weight : 262.28 g/mol

- CAS Number : 67466-26-6

- SMILES : OC(=O)CSC1=NC(=O)C=C(N1)c2ccccc2

- InChI Key : NVFIGQYDZXKAEK-UHFFFAOYSA-N

Biological Activity Overview

Research on the biological activity of this compound indicates several areas of potential therapeutic application:

1. Antimicrobial Activity

Recent studies have shown that pyrimidine derivatives can exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) in the range of 0.25–1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

2. Anticancer Properties

Pyrimidine derivatives are also noted for their anticancer activity. In vitro studies have indicated that compounds with similar structures to this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The IC values for these compounds were reported to be significantly lower than those of established chemotherapeutics like 5-Fluorouracil .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with key enzymes or receptors involved in cellular signaling pathways related to inflammation and cancer progression.

3. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV plays a crucial role in glucose metabolism and is a target for diabetes treatment. Compounds structurally related to this compound have shown promising DPP-IV inhibition activity, which could make them candidates for managing type 2 diabetes mellitus .

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrimidine compounds:

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of pharmacological properties, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Pyrimidine derivatives, including this compound, have been shown to possess significant antimicrobial properties against bacteria and fungi. Studies indicate that modifications in the pyrimidine structure can enhance their efficacy against resistant strains .

- Anticancer Potential : Research highlights the role of pyrimidine-based compounds in cancer therapy. The unique structural features of (4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-acetic acid may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in preclinical models, suggesting its potential use in treating inflammatory diseases .

- Neurological Applications : There is emerging evidence supporting the use of pyrimidine derivatives for neurological conditions, including their potential as neuroprotective agents .

Case Studies

Several studies have explored the therapeutic applications of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The results showed significant inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent.

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins, suggesting a pathway for future cancer therapies.

Study 3: Anti-inflammatory Effects

Research involving animal models indicated that this compound could reduce inflammation markers significantly compared to control groups, proposing its utility in managing conditions like rheumatoid arthritis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

This subtle difference in functional groups has implications for reactivity, solubility, and intermolecular interactions.

Comparative Data Table

| Property | (4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-acetic Acid | (4-Hydroxy-6-phenyl-pyrimidin-2-ylsulfanyl)-acetic Acid |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₃S | C₁₂H₁₀N₂O₃S |

| Molecular Weight | 262.29 g/mol | 262.29 g/mol |

| CAS Number | 67466-26-6 | Not listed |

| Substituent at Position 4 | Oxo (keto group) | Hydroxy (alcohol group) |

| Catalog Number | 010366 | 130429 |

| MDL Number | MFCD02734832 | MFCD28125469 |

| Purity | Not specified | 95%+ |

Functional Group Analysis

- This could enhance stability in non-polar environments compared to the hydroxy analogue .

- However, it may also render the compound more susceptible to oxidation or metabolic degradation.

Research Findings and Implications

Solubility : The hydroxy analogue’s increased polarity likely enhances water solubility, which is critical for bioavailability in drug design.

Synthetic Applications : The sulfur-acetic acid moiety in both compounds could serve as a linker for conjugation with other molecules (e.g., in prodrug development or metal coordination chemistry).

Limitations in Available Data

No high-resolution crystallographic data or computational modeling studies (e.g., docking or QSAR analyses) were identified in the reviewed evidence. Such studies would clarify the conformational preferences and binding affinities of these compounds.

Vorbereitungsmethoden

Synthesis of 2-Amino-6-phenyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

A common route involves the condensation of aromatic aldehydes with urea derivatives under reflux conditions, often using catalysts like ammonium acetate or acetic acid. This step forms the pyrimidine core with phenyl substitution at the 6-position.

Aromatic aldehyde + urea derivative → pyrimidine derivative (via Biginelli-like reaction)

Introduction of Sulfanyl Group

The sulfanyl group is introduced through nucleophilic substitution reactions involving thiol derivatives or via coupling with thiolating agents such as thiourea derivatives, often under basic or catalytic conditions.

- Reacting the pyrimidine core with thiol compounds in the presence of a base (e.g., potassium carbonate) to yield the sulfanyl-substituted pyrimidine.

Coupling with Acetic Acid Derivatives

Esterification and Condensation

The sulfanyl-pyrimidine intermediates are then coupled with acetic acid derivatives, such as acetic anhydride, or directly with acetic acid derivatives like ethyl acetoacetate, under reflux conditions with acid catalysis.

- Reacting the sulfanyl pyrimidine with ethyl acetoacetate in ethanol, with a catalytic amount of acetic acid, under reflux for 8-24 hours.

- The reaction yields the final compound after purification by recrystallization.

Microwave-Assisted Synthesis

Recent advances include microwave irradiation to accelerate the coupling reactions, reducing reaction times and improving yields. This method involves:

- Mixing the pyrimidine-sulfanyl intermediate with acetic acid derivatives.

- Subjecting the mixture to microwave irradiation at controlled temperatures (e.g., 120°C) for 10-20 minutes.

Specific Synthetic Routes from Literature

| Method | Starting Materials | Key Steps | Reaction Conditions | Yield & Notes |

|---|---|---|---|---|

| Method A | Aromatic aldehyde + urea derivatives | Cyclization to form pyrimidine core | Reflux in acetic acid or ammonium acetate | Moderate to high yield; classical route |

| Method B | Pyrimidine core + thiol derivatives | Nucleophilic substitution to introduce sulfanyl group | Potassium carbonate in ethanol | Good yields, straightforward |

| Method C | Sulfanyl pyrimidine + acetoacetate derivatives | Condensation under reflux | Ethanol, catalytic acetic acid | Yields up to 85%, microwave acceleration possible |

Notes on Optimization and Modern Techniques

- Microwave irradiation significantly shortens reaction times and enhances yields.

- Solvent choice impacts purity and yield; ethanol, DMSO, and acetic acid are common.

- Catalysts such as acetic acid or potassium carbonate facilitate heterocyclic formation and coupling.

- Purification typically involves recrystallization from ethanol or ethyl acetate.

Data Tables Summarizing Preparation Methods

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-acetic acid, and how can reaction conditions be optimized?

- Answer : The compound is synthesized via nucleophilic substitution, where the sulfanyl group reacts with a bromoacetic acid derivative. A typical procedure involves reacting 4-(pyridinyl)pyrimidine-2-thiol with sodium hydroxide and 2-bromoacetic acid under aqueous conditions, followed by acidification to precipitate the product . Key optimizations include:

- Temperature : Room temperature (20–25°C) to avoid decomposition of intermediates.

- Catalysts : Sodium hydroxide to deprotonate the thiol group and enhance reactivity.

- Purification : Recrystallization from methanol yields high-purity crystals suitable for X-ray diffraction .

Q. Which spectroscopic techniques are critical for confirming structural integrity, and what spectral markers should researchers prioritize?

- Answer :

- NMR : The sulfanyl group (C–S–C) appears as a singlet near δ 3.8–4.2 ppm in H NMR, while the oxo group (C=O) resonates near δ 165–175 ppm in C NMR .

- IR : Stretching vibrations for C=O (1650–1750 cm) and S–H (2550–2600 cm, if unreacted) are diagnostic .

- X-ray crystallography : Confirms spatial arrangement of the pyrimidine ring and sulfanyl-acetic acid moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from variations in:

- Purity : Use HPLC (>98% purity) and elemental analysis to validate batch consistency .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and exposure times to ensure reproducibility .

- Control experiments : Include positive controls (e.g., known enzyme inhibitors) and solvent-only controls to isolate compound-specific effects .

Q. What mechanistic strategies elucidate the reactivity of the sulfanyl and oxo groups under varying pH conditions?

- Answer :

- Acidic conditions : The sulfanyl group may undergo protonation, enhancing electrophilicity for nucleophilic attacks (e.g., alkylation) .

- Basic conditions : Deprotonation of the oxo group facilitates coordination with metal ions or participation in condensation reactions .

- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy at λ = 270–300 nm (absorbance of pyrimidine ring) to quantify intermediate formation .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Answer : Adapt methodologies from Project INCHEMBIOL :

- Degradation studies : Use HPLC-MS to track abiotic hydrolysis (pH 4–9) and photolysis (UV light, 254 nm).

- Bioaccumulation assays : Expose model organisms (e.g., Daphnia magna) to C-labeled compound and measure tissue uptake via scintillation counting.

- Ecotoxicity : Apply OECD Test Guidelines 201 (algae growth inhibition) and 211 (daphnia reproduction) .

Key Methodological Recommendations

- Synthesis : Prioritize aqueous conditions with stoichiometric NaOH to minimize side reactions .

- Characterization : Combine NMR, IR, and X-ray crystallography for unambiguous structural confirmation .

- Biological Studies : Use randomized block designs with ≥4 replicates to account for variability in bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.